molecular formula C14H14NO4PS B1671537 O-Ethyl O-(4-nitrophenyl) phenylphosphonothioate CAS No. 2104-64-5

O-Ethyl O-(4-nitrophenyl) phenylphosphonothioate

Cat. No. B1671537
CAS RN: 2104-64-5
M. Wt: 323.31 g/mol
InChI Key: AIGRXSNSLVJMEA-UHFFFAOYSA-N
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Description

“O-Ethyl O-(4-nitrophenyl) phenylphosphonothioate”, also known as EPN, is a light yellow crystalline powder with an aromatic odor . It is used as an insecticide for cotton and an acaricide . The empirical formula is C14H14NO4PS and the molecular weight is 323.30 .


Molecular Structure Analysis

The IUPAC name for EPN is ethoxy-(4-nitrophenoxy)-phenyl-sulfanylidene-λ5-phosphane . The InChI string is InChI=1S/C14H14NO4PS/c1-2-18-20(21,14-6-4-3-5-7-14)19-13-10-8-12(9-11-13)15(16)17/h3-11H,2H2,1H3 . The canonical SMILES string is CCOP(=S)(C1=CC=CC=C1)OC2=CC=C(C=C2)N+[O-] .


Physical And Chemical Properties Analysis

EPN is a light yellow crystalline powder . It has a density of 1.270 g/cm3 at 20 °C . The melting point is 34.5 °C . The vapour pressure is less than 4.1 ×10-2 mPa at 23 °C . The partition coefficient (n-octanol and water) is logP >5.02 . The solubility in water is 0.92 ppm at 24 °C .

Scientific Research Applications

  • Pest Control

    • Summary of Application : EPN belongs to the class of organophosphorus insecticides. It acts as an acetylcholinesterase inhibitor and is used for the control of pests in agricultural crops .
  • Chemical Research

    • Summary of Application : EPN has been used in studies on nucleophilic displacement reactions. In one study, it was reacted with alkali-metal ethoxides .
    • Methods of Application : In the mentioned study, a kinetic study on nucleophilic displacement reactions of EPN with alkali-metal ethoxides (EtOM; M = Li, Na, K, and K/18-crown-6-ether) was reported .
    • Results or Outcomes : The study found that the reactivity increases in the order kEtOLi < kEtO- < kEtONa < kEtOK < kEtOK/18-crown-6-ether, indicating that Li+ inhibits the reaction while the other M+ ions behave as a Lewis acid catalyst in the order Na+ < K+ < 18C6-complexed K+ .
  • Analytical Chemistry

    • Summary of Application : EPN can be used as an analytical reference standard for the determination of the analyte in biological samples .
    • Methods of Application : Various chromatographic techniques can be used for the determination of EPN in biological samples .
    • Results or Outcomes : The use of EPN as an analytical reference standard can help in the accurate and precise determination of the analyte in biological samples .
  • Chemical Kinetics

    • Summary of Application : EPN has been used in kinetic studies on nucleophilic displacement reactions .
    • Methods of Application : In one study, EPN was reacted with alkali-metal ethoxides (EtOM; M = Li, Na, K, and K/18-crown-6-ether) .
    • Results or Outcomes : The study found that the reactivity increases in the order kEtOLi < kEtO- < kEtONa < kEtOK < kEtOK/18-crown-6-ether, indicating that Li+ inhibits the reaction while the other M+ ions behave as a Lewis acid catalyst in the order Na+ < K+ < 18C6-complexed K+ .
  • Reference Standard in Analytical Chemistry

    • Summary of Application : EPN can be used as an analytical reference standard for the determination of the analyte in biological samples .
    • Methods of Application : Various chromatographic techniques can be used for the determination of EPN in biological samples .
    • Results or Outcomes : The use of EPN as an analytical reference standard can help in the accurate and precise determination of the analyte in biological samples .
  • Chemical Structure Studies

    • Summary of Application : EPN’s chemical structure has been studied extensively. Its molecular formula is C14H14NO4PS and it has a molecular weight of 323.304 .
    • Methods of Application : Various spectroscopic techniques, such as infrared spectroscopy and mass spectrometry, can be used to study the chemical structure of EPN .
    • Results or Outcomes : The study of EPN’s chemical structure can provide valuable insights into its properties and potential applications .

Safety And Hazards

Exposure to EPN can cause irritation to the eyes and skin. It can also cause miosis (constriction of the pupils), lacrimation (discharge of tears), rhinorrhea (discharge of thin nasal mucus), headache, chest tightness, wheezing, laryngeal spasm, salivation, cyanosis, anorexia, nausea, abdominal cramps, diarrhea, paralysis, convulsions, and low blood pressure .

properties

IUPAC Name

ethoxy-(4-nitrophenoxy)-phenyl-sulfanylidene-λ5-phosphane
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InChI

InChI=1S/C14H14NO4PS/c1-2-18-20(21,14-6-4-3-5-7-14)19-13-10-8-12(9-11-13)15(16)17/h3-11H,2H2,1H3
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InChI Key

AIGRXSNSLVJMEA-UHFFFAOYSA-N
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Canonical SMILES

CCOP(=S)(C1=CC=CC=C1)OC2=CC=C(C=C2)[N+](=O)[O-]
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Molecular Formula

C14H14NO4PS
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DSSTOX Substance ID

DTXSID7022174
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Molecular Weight

323.31 g/mol
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Physical Description

Light yellow crystalline powder with an aromatic odor. Used as an insecticide for cotton and an acaricide. (EPA, 1998), Yellow solid with an aromatic odor. [pesticide] [Note: A brown liquid above 97 degrees F.] [NIOSH], YELLOW CRYSTALLINE POWDER WITH CHARACTERISTIC ODOUR., Yellow solid with an aromatic odor., Yellow solid with an aromatic odor. [pesticide] [Note: A brown liquid above 97 °F.]
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Boiling Point

215 °C @ 5 mm Hg, at 0.667kPa: 215 °C
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Solubility

Insoluble (NIOSH, 2023), Miscible with isopropanol, benzene, toluene, xylene, acetone, methanol, Very sol in ether, ethanol, In water, 3.11 mg/l @ 20-25 °C, Solubility in water: none, Insoluble
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Density

1.268 at 77 °F (EPA, 1998) - Denser than water; will sink, Specific gravity: 1.270 @ 25 °C, 1.3 g/cm³, 1.27, (77 °F): 1.27
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Vapor Pressure

0.0003 mmHg at 212 °F (EPA, 1998), 0.00000095 [mmHg], 9.50X10-7 mm Hg @ 25 °C, Vapor pressure, Pa at 25 °C:, 0.0003 mmHg, (212 °F): 0.0003 mmHg
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Mechanism of Action

Organophosphorus insecticides exert their acute effects in both insects and mammals by inhibiting acetylcholinesterase (AChE) in the nervous system with subsequent accumulation of toxic levels of acetylcholine (ACh), which is a neurotransmitter. In many cases, the organophosphorylated enzyme is fairly stable, so that recovery from intoxication may be slow. /Organophosphorus Pesticides/
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Product Name

O-Ethyl O-(4-nitrophenyl) phenylphosphonothioate

Color/Form

Light yellow crystals, Yellow crystals, White crystalline solid, Liquid, For more Color/Form (Complete) data for EPN (6 total), please visit the HSDB record page.

CAS RN

2104-64-5
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Melting Point

97 °F (EPA, 1998), 36 °C, 97 °F
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Explanation Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license.
Record name EPN
Source The National Institute for Occupational Safety and Health (NIOSH)
URL https://www.cdc.gov/niosh/npg/npgd0255.html
Description The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/
Explanation The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations.

Retrosynthesis Analysis

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
O-Ethyl O-(4-nitrophenyl) phenylphosphonothioate
Reactant of Route 2
Reactant of Route 2
O-Ethyl O-(4-nitrophenyl) phenylphosphonothioate
Reactant of Route 3
Reactant of Route 3
O-Ethyl O-(4-nitrophenyl) phenylphosphonothioate
Reactant of Route 4
O-Ethyl O-(4-nitrophenyl) phenylphosphonothioate
Reactant of Route 5
O-Ethyl O-(4-nitrophenyl) phenylphosphonothioate
Reactant of Route 6
O-Ethyl O-(4-nitrophenyl) phenylphosphonothioate

Citations

For This Compound
294
Citations
JY Shim, YA Kim, YT Lee, BD Hammock… - Journal of agricultural …, 2010 - ACS Publications
This study aimed at developing competitive direct and indirect enzyme-linked immunosorbent assays (ELISAs) for the organophosphorus insecticide O-ethyl O-4-nitrophenyl …
Number of citations: 25 pubs.acs.org
MB Abou-Donia, DG Graham - Toxicology and Applied Pharmacology, 1978 - Elsevier
… neurotoxicity in hens was produced following daily oral administration of 0.1, 0.5, 1.0, 2.5, 5.0, and 10.0 mg/kg of technical (85%) O-ethyl O-4-nitrophenyl phenylphosphonothioate (EPN…
Number of citations: 57 www.sciencedirect.com
JM Lasker, DG Graham, MB Abou-Donia - Biochemical Pharmacology, 1982 - Elsevier
The in vitro hepatic metabolism of O-ethyl O-4-nitrophenyl phenylphosphonothioate (EPN) was investigated in the hen (a species that is sensitive to EPN delayed neurotoxicity) and the …
Number of citations: 34 www.sciencedirect.com
MB Abou-Donia, YM Hernandez, NS Ahmed… - Archives of …, 1983 - Springer
… metabolism of O-ethyl O-4-nitrophenyl phenylphosphonothioate in … dose of O-ethyl O-4-nitrophenyl phenylphosphonothioate in … of O-ethyl O-4-nitrophenyl phenylphosphonothioate after …
Number of citations: 11 link.springer.com
MB Abou-Donia, DG Graham - Toxicology and applied pharmacology, 1979 - Elsevier
… Delayed neurotoxicity was produced in hens, following the administration of a single oral dose of technical (85 %) EPN (O-ethyl O-4-nitrophenyl phenylphosphonothioate) in a gelatin …
Number of citations: 45 www.sciencedirect.com
MB Abou-Donia, MA Ashry - Journal of Chromatography A, 1978 - Elsevier
Although the insecticide and acaricide O-ethyl 04nitrophenyl phenylphos-phonothioate (EPN) has been marketed for over a quarter of a century, it kas not been used on a large scale in …
Number of citations: 12 www.sciencedirect.com
J Sun, J Liu, W Tu, C Xu - Chemosphere, 2010 - Elsevier
… In this study, enantiomeric separation of the organophosphorus pesticide and acaricide O-ethyl O-4-nitrophenyl phenylphosphonothioate (EPN) was investigated by chiral high-…
Number of citations: 17 www.sciencedirect.com
RL Chrzanowski, AG Jelinek - Journal of agricultural and food …, 1981 - ACS Publications
Differences in the rate of metabolism of EPN in the hen and rat have been observed. Unmetabolized EPN was found in the feces of hens dosed at 4 and 50 mg/kg, whereas none could …
Number of citations: 18 pubs.acs.org
MB Abou-Donia, DG Graham, CG Kinnes - Toxicology and Applied …, 1983 - Elsevier
… dose of 22.5 to 225 mg/kg (0.2 to 5.0 times the LD50) or subchronic (90 days) administration of 0.5 to 2.0 mg/kg of technical grade O-ethyl O-4-nitrophenyl phenylphosphonothioate (EPN…
Number of citations: 16 www.sciencedirect.com
MB Abou-Donia, ZH Hu, DM Lapadula… - Journal of Pharmacology …, 1991 - ASPET
The joint neurotoxic action of simultaneous exposure to vapors of n-hexane and methyl iso-butyl ketone (MiBK) and dermally applied O-ethyl O-nitrophenyl phenylphosphonothioate (…
Number of citations: 24 jpet.aspetjournals.org

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